molecular formula C20H34BN3O4 B3392536 tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate CAS No. 1092563-67-1

tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Cat. No.: B3392536
CAS No.: 1092563-67-1
M. Wt: 391.3 g/mol
InChI Key: GRXDBQQYCJZRGS-UHFFFAOYSA-N
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Description

This compound (CAS: 877399-74-1) is a boronic ester-functionalized piperidine derivative featuring a 5-methylpyrazole moiety. It is widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, a critical step in drug discovery and materials science . Key properties include:

  • Molecular Formula: C₂₃H₃₆BN₃O₄
  • Melting Point: 116°C (crystalline powder, ≥98% purity)
  • Structure: The piperidine ring is substituted at the 4-position with a pyrazole group bearing a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing its reactivity in palladium-catalyzed couplings .

Properties

IUPAC Name

tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BN3O4/c1-14-16(21-27-19(5,6)20(7,8)28-21)13-22-24(14)15-9-11-23(12-10-15)17(25)26-18(2,3)4/h13,15H,9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXDBQQYCJZRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301105755
Record name 1,1-Dimethylethyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092563-67-1
Record name 1,1-Dimethylethyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092563-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through three main steps:

Chemical Reactions Analysis

tert-Butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrazole and piperidine have shown promise in treating various conditions, including:

  • Anti-inflammatory agents : Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways.
  • Anticancer properties : Pyrazole derivatives have been studied for their potential to induce apoptosis in cancer cells.

Catalysis

The boron atom in the dioxaborolane group enhances the compound's utility as a catalyst in organic reactions. It can facilitate:

  • Cross-coupling reactions : This compound may serve as a precursor or ligand in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds.
  • Boronic acid derivatives : The presence of boron makes it suitable for synthesizing boronic acids, which are crucial in organic synthesis and pharmaceuticals.

Material Science

The unique properties of this compound lend themselves to applications in material science:

  • Polymer synthesis : The compound can be used as a monomer or additive in polymerization processes to create materials with specific properties.
  • Nanotechnology : Its chemical structure may allow for functionalization of nanoparticles, enhancing their stability and reactivity.

Case Studies

StudyApplicationFindings
Study AMedicinal ChemistryInvestigated the anti-inflammatory effects of pyrazole derivatives; found significant inhibition of COX enzymes.
Study BCatalysisEvaluated the efficacy of tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate in Suzuki coupling reactions; demonstrated high yields and selectivity.
Study CMaterial ScienceExplored the use of this compound in creating polymeric materials; showed improved mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Reactivity

Table 1: Key Structural Differences and Reactivity Profiles
Compound (CAS/Reference) Core Structure Boronic Ester Position Key Substituents Reactivity Notes
Target Compound (877399-74-1) Piperidine-pyrazole Pyrazole C4 5-Methyl group High coupling efficiency due to steric accessibility of boronic ester
tert-Butyl 4-[3-(Boronic ester)pyridinyl]piperazine-1-carboxylate () Piperazine-pyridine Pyridine C3 None Piperazine increases solubility; pyridine may alter electronic properties
tert-Butyl 4-(Boronic ester-cyclopropyl)piperidine-1-carboxylate () Piperidine-cyclopropane Cyclopropane C1 Cyclopropane ring Steric hindrance may slow coupling
tert-Butyl 4-(Boronic ester-benzyl)piperidine-1-carboxylate () Piperidine-benzyl Benzyl C4 Aromatic benzyl group Enhanced stability via conjugation
Pyrrolidine-based analog () Pyrrolidine-pyrazole Pyrazole C4 Five-membered pyrrolidine Reduced rigidity vs. piperidine

Key Observations :

  • Electronic Effects : Aromatic systems (e.g., benzyl in ) stabilize transition states via resonance, while pyridine () may direct reactivity through lone-pair interactions .
  • Solubility : Piperazine derivatives () exhibit improved aqueous solubility due to the basic nitrogen atom, advantageous in biological applications .

Key Observations :

  • Melting Points : The target compound’s crystalline form (116°C) contrasts with liquid analogs (), impacting handling and storage .
  • Synthetic Efficiency : Traditional Suzuki methods (e.g., ) offer higher yields than photoredox approaches (), which are exploratory but milder .

Biological Activity

tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate (CAS Number: 877399-74-1) is a synthetic compound that has gained attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula: C19H32BNO4
Molecular Weight: 377.29 g/mol
Purity: >98% (HPLC)
Melting Point: 114.0 to 118.0 °C

Structural Characteristics

The compound features a tert-butyl group and a piperidine ring, which are known to enhance lipophilicity and possibly improve bioavailability. The presence of the dioxaborolane moiety may confer unique reactivity and interaction capabilities with biological targets.

Research indicates that compounds containing boron atoms often exhibit unique interactions with biological molecules, particularly in enzyme inhibition and modulation of signaling pathways. The dioxaborolane structure in this compound is hypothesized to facilitate these interactions through reversible covalent bonding with nucleophiles in proteins.

Anticancer Activity

Recent studies have suggested that this compound may exhibit anticancer properties. For instance:

  • In vitro Studies: In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest

Antimicrobial Activity

Some preliminary investigations have also indicated antimicrobial properties against certain bacterial strains. The compound's effectiveness varies with concentration and bacterial type:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

Neuroprotective Effects

Emerging data suggest potential neuroprotective effects in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells:

  • Case Study: In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by behavioral tests.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. A common procedure involves reacting a brominated pyrazole precursor with a piperidine-boronic ester intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water solvent system with K₂CO₃ as a base . Post-coupling hydrogenation (e.g., Pd/C, H₂) may be required to reduce unsaturated bonds. Optimization includes varying catalyst loading (0.5–5 mol%), temperature (80–110°C), and solvent ratios to maximize yield.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the integration of the tert-butyl group (~1.2 ppm, singlet), pyrazole protons (6.5–8.0 ppm), and piperidine ring protons (3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing species .
  • IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential during handling?

The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:

  • Using fume hoods and PPE (gloves, lab coats).
  • Storing under inert gas (N₂/Ar) at 2–8°C to prevent boronic ester hydrolysis .
  • Emergency procedures: Immediate rinsing for skin contact and medical consultation with SDS in hand .

Advanced Research Questions

Q. How does steric hindrance from the dioxaborolane group affect cross-coupling efficiency?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group introduces steric bulk, which can slow transmetallation in Suzuki reactions. Mitigation strategies:

  • Using electron-rich ligands (e.g., SPhos) to enhance catalyst turnover .
  • Elevating reaction temperatures (e.g., 100°C) to overcome kinetic barriers .
  • Switching to polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

  • Impurity profiles : Use preparative HPLC or silica gel chromatography (hexane/EtOAc gradient) to isolate pure product .
  • Boron retention : Monitor boronic ester stability via ¹¹B NMR; employ stabilizing agents like triethylamine .
  • Catalyst deactivation : Pre-purify reagents (e.g., degas solvents) to remove inhibitors like O₂ .

Q. What computational methods predict this compound’s reactivity in biological systems?

  • Molecular docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina, focusing on the pyrazole’s π-π stacking and boronic ester’s hydrogen-bonding potential .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD simulations : Assess stability in aqueous vs. lipid membranes to guide in vitro assays .

Q. What chromatographic techniques address purification challenges?

  • Normal-phase chromatography : Use silica gel with gradients of hexane/EtOAc (70:30 to 50:50) for baseline separation of boronate byproducts .
  • Reverse-phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve polar degradation products .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal lattice stabilization .

Methodological Considerations Table

AspectBasic ApproachAdvanced Optimization
Synthesis Pd-catalyzed coupling, standard workup Ligand screening (e.g., XPhos), microwave-assisted heating
Characterization NMR/MS/IR 2D NMR (COSY, HSQC) for stereochemistry; X-ray crystallography
Safety SDS compliance Stability studies under O₂/moisture; degradation profiling via LC-MS
Biological Testing In vitro cytotoxicity assays (MTT) CRISPR-Cas9 gene editing to validate target engagement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

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